molecular formula C20H19N3O3 B2723730 1-butyl-3-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydro-1H-indol-2-one CAS No. 730972-91-5

1-butyl-3-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydro-1H-indol-2-one

Cat. No.: B2723730
CAS No.: 730972-91-5
M. Wt: 349.39
InChI Key: QLTUEJRUQGMMEX-UHFFFAOYSA-N
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Description

1-Butyl-3-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydro-1H-indol-2-one is a complex organic compound characterized by its unique structure, which includes a butyl group, a hydroxyl group, a phenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the oxadiazole ring. One common approach is to react a suitable precursor with a phenyl group and a butyl group under specific conditions to form the oxadiazole moiety. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process may also include the use of catalysts to enhance the reaction efficiency and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

This compound has shown promise in various scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity has been studied for potential use in drug development.

  • Medicine: Research has explored its potential as an anticancer, antimicrobial, and antioxidant agent.

  • Industry: It may have applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in the case of its potential anticancer properties, it may inhibit certain enzymes or receptors involved in cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • 1-Butyl-3-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydro-1H-indol-2-one

  • 1-Butyl-3-hydroxy-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1H-indol-2-one

  • This compound derivatives

Uniqueness: This compound stands out due to its specific structural features, such as the presence of the oxadiazole ring and the butyl group, which contribute to its unique chemical and biological properties.

Properties

IUPAC Name

1-butyl-3-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-2-3-13-23-16-12-8-7-11-15(16)20(25,19(23)24)18-22-21-17(26-18)14-9-5-4-6-10-14/h4-12,25H,2-3,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTUEJRUQGMMEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2C(C1=O)(C3=NN=C(O3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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